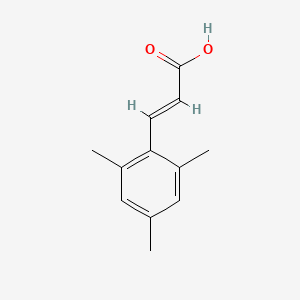

2,4,6-Trimethylcinnamic acid

Description

Historical Context and Early Investigations of Alkyl-Substituted Cinnamic Acids

The study of cinnamic acid and its derivatives has a rich history, dating back to its initial isolation from cinnamon oil. thepharmajournal.comwikipedia.org Early synthetic methods, such as the Perkin reaction, provided a foundational route to α,β-unsaturated aromatic acids, including various substituted cinnamic acids. thepharmajournal.com The exploration of alkyl-substituted cinnamic acids, in particular, has been driven by the desire to understand how modifications to the aromatic ring influence the compound's physical and chemical properties.

Investigations into these compounds have often been comparative, examining how the position and number of alkyl groups affect reactivity and potential applications. For instance, early research into related substituted benzoic acids, like 2,4,6-trimethylbenzoic acid, laid the groundwork for understanding the steric and electronic effects of multiple alkyl substitutions on an aromatic ring. researchgate.netnih.gov The synthesis of compounds such as methyl 2,4,6-trimethylcinnamate was documented in the chemical literature, highlighting the long-standing interest in this class of molecules. dss.go.th These foundational studies have been crucial in providing the synthetic methodologies and conceptual framework for the continued investigation of more complex derivatives like 2,4,6-trimethylcinnamic acid.

Significance of Cinnamic Acid Derivatives in Advanced Organic and Biological Systems

Cinnamic acid and its derivatives are a pivotal class of compounds with wide-ranging significance in both organic synthesis and biological systems. chemicalbook.com They are recognized as key intermediates in the biosynthesis of numerous natural products, including flavonoids, lignols, and stilbenes. wikipedia.org The core structure of cinnamic acid, featuring a phenyl group, a carboxylic acid, and an alkene, allows for diverse chemical modifications, making it a versatile scaffold in synthetic chemistry. beilstein-journals.orgbenthamdirect.com

The biological activities of cinnamic acid derivatives are extensive and well-documented. beilstein-journals.orgnih.govresearchgate.net These compounds have been shown to exhibit a broad spectrum of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. jocpr.commdpi.comresearchgate.net The specific biological efficacy is often dependent on the nature and position of substituents on the phenyl ring. nih.gov For example, hydroxyl and methoxy (B1213986) substitutions have been shown to be important for the insulin-releasing and α-glucosidase inhibitory activities of certain derivatives. jocpr.commdpi.com This has led to their investigation in the context of developing new therapeutic agents for a variety of conditions, including diabetes and infectious diseases. researchgate.netmdpi.com Furthermore, their ability to absorb UV radiation has led to their use in cosmetics. beilstein-journals.orgresearchgate.net

In the realm of materials science and agriculture, cinnamic acid derivatives have also found applications. Their structural framework is used in the development of new polymers and as a basis for creating novel herbicides. chemicalbook.comacs.org The inherent bioactivity of these compounds also makes them candidates for the development of environmentally friendly antifungal agents for plant protection. plos.org

Contemporary Research Landscape and Future Directions for this compound Research

Current research on this compound and its close analogs focuses on leveraging its specific structural characteristics for novel applications. The steric hindrance provided by the three methyl groups on the phenyl ring can influence reaction pathways and the stability of resulting products. This is an area of interest in the synthesis of complex molecules where control over stereochemistry is crucial.

While specific studies focusing solely on this compound are not abundant, research into related structures provides insight into its potential future applications. For example, the use of substituted phenylacetic acids, including 2,4,6-trimethylphenylacetic acid, as precursors for herbicides and pesticides highlights a potential avenue for investigation. google.com The synthesis of various substituted cinnamic acids and their amide analogs has been explored for their herbicidal potential, suggesting that this compound could be a candidate for similar derivatization and screening. acs.org

Future research will likely involve the synthesis of novel derivatives of this compound to explore a wider range of biological activities. Given the known antimicrobial and anticancer properties of the broader cinnamic acid family, it is plausible that derivatives of this compound could exhibit interesting properties in these areas. beilstein-journals.orgmdpi.com The development of efficient and sustainable synthetic methods for cinnamides and other derivatives will be crucial for advancing this research. researchgate.net Further investigations into its potential as a building block in organic synthesis and materials science are also anticipated as chemists continue to explore the utility of this uniquely substituted aromatic acid.

Data Tables

Table 1: Physicochemical Properties of Cinnamic Acid

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (2E)-3-Phenylprop-2-enoic acid | wikipedia.org |

| Chemical Formula | C₉H₈O₂ | wikipedia.org |

| Molar Mass | 148.161 g·mol⁻¹ | wikipedia.org |

| Appearance | White crystalline solid | wikipedia.org |

| Melting Point | 133 °C (271 °F; 406 K) | wikipedia.org |

| Boiling Point | 300 °C (572 °F; 573 K) | wikipedia.org |

| Solubility in water | 500 mg/L | wikipedia.org |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cinnamic acid |

| 2,4,6-Trimethylbenzoic acid |

| Methyl 2,4,6-trimethylcinnamate |

| Flavonoids |

| Lignols |

| Stilbenes |

| Insulin |

| 2,4,6-Trimethylphenylacetic acid |

| Cinnamides |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,4,6-trimethylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8-6-9(2)11(10(3)7-8)4-5-12(13)14/h4-7H,1-3H3,(H,13,14)/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQFOGSHTGKBDN-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C=CC(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)/C=C/C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110795-27-2 | |

| Record name | (2E)-3-(2,4,6-trimethylphenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Aspects of 2,4,6 Trimethylcinnamic Acid Production

Classical and Contemporary Synthetic Routes to 2,4,6-Trimethylcinnamic Acid

The synthesis of this compound can be achieved through several established and emerging routes. These methods primarily involve forming the crucial carbon-carbon double bond between the aromatic ring precursor and the three-carbon acid chain.

Decarboxylative Condensation Strategies for this compound

A principal method for synthesizing cinnamic acids is the Knoevenagel condensation, particularly the Doebner modification, which employs malonic acid as the active methylene (B1212753) compound. wikipedia.org This reaction involves the condensation of an aromatic aldehyde with malonic acid, catalyzed by a weak base like pyridine (B92270) or piperidine, followed by decarboxylation. wikipedia.orgrsc.org

The reaction commences with the condensation of 2,4,6-trimethylbenzaldehyde (B22134) with malonic acid. The use of pyridine as both a basic catalyst and a solvent is common. wikipedia.org The reaction mixture is typically heated to drive the condensation and subsequent decarboxylation, which expels a molecule of carbon dioxide to yield the final cinnamic acid product. wikipedia.orgyoutube.com An alternative, pyridine-free approach involves using an aliphatic tertiary amine, such as triethylamine, in a different solvent like toluene. rsc.org

Another classical approach is the Perkin reaction, which condenses an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding acid. wikipedia.orgiitk.ac.in For the synthesis of this compound, this would involve reacting 2,4,6-trimethylbenzaldehyde with acetic anhydride and sodium acetate (B1210297). byjus.com The reaction is typically performed at high temperatures. However, the significant steric hindrance posed by the two ortho-methyl groups on the benzaldehyde (B42025) can impede the reaction, often leading to lower yields compared to the Knoevenagel condensation for such substituted systems.

| Method | Aldehyde Precursor | Reagent 1 | Reagent 2 (Catalyst/Base) | Typical Product Yield |

| Knoevenagel-Doebner | 2,4,6-Trimethylbenzaldehyde | Malonic Acid | Pyridine / Piperidine | Moderate to High |

| Perkin Reaction | 2,4,6-Trimethylbenzaldehyde | Acetic Anhydride | Sodium Acetate | Low to Moderate |

Reduction and Esterification Pathways Involving this compound Precursors

Pathways involving the modification of precursors offer alternative routes. One such strategy begins with the synthesis of an ester of this compound, which is subsequently hydrolyzed. For instance, a Wittig or Horner-Wadsworth-Emmons reaction between 2,4,6-trimethylbenzaldehyde and a suitable phosphonium (B103445) ylide or phosphonate (B1237965) ester (e.g., triethyl phosphonoacetate) can generate ethyl 2,4,6-trimethylcinnamate. This ester can then be hydrolyzed to the desired carboxylic acid using standard acidic or basic conditions.

Another potential route involves the oxidation of the corresponding aldehyde, 2,4,6-trimethylcinnamaldehyde. This precursor could be synthesized via a Claisen-Schmidt condensation between 2,4,6-trimethylbenzaldehyde and acetaldehyde. The resulting α,β-unsaturated aldehyde can then be oxidized to this compound using mild oxidizing agents.

Conversely, the reduction of this compound itself or its ester derivatives leads to different products. Catalytic hydrogenation (e.g., using H₂/Pd-C) of the double bond yields 2,4,6-trimethylhydrocinnamic acid. The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Novel Catalytic and Green Chemistry Approaches for this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalytic and environmentally benign methods. The Mizoroki-Heck reaction stands out as a powerful palladium-catalyzed method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The synthesis of this compound via this method would involve the cross-coupling of an aryl halide, such as 1-bromo-2,4,6-trimethylbenzene, with acrylic acid in the presence of a palladium catalyst and a base. researchgate.net This reaction offers a direct way to form the cinnamic acid structure, often with high stereoselectivity for the E-isomer. organic-chemistry.org

Efforts to develop "green" syntheses focus on reducing hazardous waste and improving atom economy. For the Knoevenagel condensation, replacing the carcinogenic solvent pyridine with alternatives like water or ionic liquids, or using solid-supported base catalysts that can be easily recovered and reused, represents a significant green improvement. rsc.orgorganic-chemistry.org Some protocols have successfully used catalysts like L-proline or diisopropylethylammonium acetate (DIPEAc) under milder, more environmentally friendly conditions. jmcs.org.mx

| Green Synthesis Approach | Precursor 1 | Precursor 2 | Catalyst System | Key Advantage |

| Mizoroki-Heck Reaction | 1-Bromo-2,4,6-trimethylbenzene | Acrylic Acid | Palladium(II) acetate, a phosphine (B1218219) ligand, base | High atom economy, high E-isomer selectivity |

| Green Knoevenagel | 2,4,6-Trimethylbenzaldehyde | Malonic Acid | L-proline in water or ionic liquid | Avoidance of hazardous solvents like pyridine |

Reaction Mechanism Elucidation in this compound Formation

Understanding the reaction mechanisms is key to optimizing synthetic routes.

Knoevenagel-Doebner Mechanism : This reaction proceeds in several steps. wikipedia.org

Enolate Formation : The basic catalyst (e.g., pyridine) deprotonates the α-carbon of malonic acid to form a nucleophilic enolate.

Nucleophilic Addition : The enolate attacks the electrophilic carbonyl carbon of 2,4,6-trimethylbenzaldehyde in an aldol-type addition to form a β-hydroxy dicarboxylic acid intermediate.

Dehydration : The intermediate undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated dicarboxylic acid.

Decarboxylation : Upon heating, this intermediate loses carbon dioxide to yield the final this compound product, typically as the more stable E-isomer. wikipedia.org

Perkin Reaction Mechanism : The mechanism for the Perkin reaction is also a multi-step process. byjus.comslideshare.net

Enolate Formation : The base (e.g., sodium acetate) removes an acidic α-proton from acetic anhydride to generate an enolate ion. youtube.com

Aldol Addition : The enolate attacks the carbonyl carbon of 2,4,6-trimethylbenzaldehyde.

Acyl Transfer and Elimination : The resulting alkoxide is acetylated by another molecule of acetic anhydride, followed by the elimination of an acetate or hydroxide (B78521) ion to form the double bond, yielding a mixed anhydride which upon hydrolysis gives this compound.

Mizoroki-Heck Reaction Mechanism : This catalytic cycle involves palladium in different oxidation states (Pd(0) and Pd(II)). wikipedia.orglibretexts.org

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (1-bromo-2,4,6-trimethylbenzene), forming a Pd(II)-aryl complex.

Migratory Insertion (Carbopalladation) : The alkene (acrylic acid) coordinates to the palladium complex, followed by the insertion of the alkene into the palladium-aryl bond. This step typically proceeds in a syn-fashion and dictates the regioselectivity.

β-Hydride Elimination : A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species. This step is usually rapid and favors the formation of the more stable E-alkene.

Reductive Elimination : The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to repeat. libretexts.org

Chemo- and Regioselectivity Considerations in the Synthesis of this compound

The synthesis of this compound is significantly influenced by selectivity issues, primarily driven by the steric bulk of the mesitylene (B46885) group.

Chemoselectivity : This refers to the preferential reaction of one functional group over others. In the Knoevenagel condensation of 2,4,6-trimethylbenzaldehyde with malonic acid, the reaction occurs selectively at the aldehyde group without affecting the aromatic ring. In the Heck reaction, the palladium catalyst selectively couples the aryl halide with the alkene without promoting self-coupling or other side reactions, provided the conditions are optimized.

Regioselectivity : This concerns the position at which a reaction occurs. In the Heck reaction with acrylic acid, the coupling can, in principle, occur at the α or β position of the acrylate. However, for electronic and steric reasons, the reaction is highly regioselective, leading almost exclusively to the β-arylated product (the cinnamic acid structure). The steric hindrance from the ortho-methyl groups of the mesitylene moiety further reinforces this preference, making an attack at the α-position highly unfavorable.

Stereoselectivity (E/Z Isomerism) : The double bond in this compound can exist as two geometric isomers: E (trans) and Z (cis). In most synthetic methods like the Knoevenagel, Perkin, and Heck reactions, the E-isomer is the major or exclusive product. This is because the E-isomer, where the bulky 2,4,6-trimethylphenyl group and the carboxylic acid group are on opposite sides of the double bond, is thermodynamically more stable than the sterically hindered Z-isomer. The transition state leading to the E-isomer is lower in energy, making its formation kinetically favored as well. The significant steric clash that would occur in the Z-isomer between the ortho-methyl groups and the carboxylic acid group makes it a very minor product in equilibrium-controlled reactions.

Advanced Spectroscopic and Analytical Characterization of 2,4,6 Trimethylcinnamic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2,4,6-Trimethylcinnamic Acid and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds, including this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons typically appear in a specific region of the spectrum, while the vinyl protons of the cinnamic acid moiety show characteristic splitting patterns due to their coupling. The methyl groups on the benzene (B151609) ring also give rise to a prominent signal. The chemical shifts of these protons are influenced by their local electronic environment. organicchemistrydata.org For instance, aromatic solvent-induced shifts (ASIS) can be observed when changing the solvent from chloroform-d (B32938) to benzene-d6, causing shifts in the proton signals. organicchemistrydata.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound gives a distinct signal. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, minimizing signal overlap. ucl.ac.uk The carbonyl carbon of the carboxylic acid group, the carbons of the benzene ring, the vinyl carbons, and the methyl carbons all resonate at characteristic chemical shifts. For example, the carbonyl carbon typically appears significantly downfield. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon signals. bhu.ac.in

NMR Data for this compound:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~12-13 (broad s) | ~170-180 |

| Vinylic Proton (α-carbon) | ~6.4 (d) | ~115-125 |

| Vinylic Proton (β-carbon) | ~7.8 (d) | ~140-150 |

| Aromatic Protons | ~6.9 (s) | ~128-140 |

| Methyl Protons (2,6-CH₃) | ~2.3 (s) | ~20-22 |

| Methyl Proton (4-CH₃) | ~2.4 (s) | ~20-22 |

| Note: The exact chemical shifts can vary depending on the solvent and concentration. sigmaaldrich.comcarlroth.com |

For derivatives of this compound, such as esters or amides, the NMR spectra will show additional signals corresponding to the new functional groups. The chemical shifts of the protons and carbons near the modification will also be affected, providing valuable information for confirming the structure of the derivative.

Mass Spectrometry (MS) Techniques and Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The ionization method used, such as electron impact (EI) or electrospray ionization (ESI), can influence the extent of fragmentation. acdlabs.com Hard ionization techniques like EI often lead to extensive fragmentation, providing a detailed "fingerprint" of the molecule. acdlabs.com

Fragmentation Pathway:

The fragmentation of this compound under mass spectrometric conditions can proceed through several pathways. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). libretexts.org The stability of the resulting fragments plays a crucial role in determining the observed fragmentation pattern. acdlabs.com For aromatic compounds, the aromatic ring itself is quite stable, often leading to prominent peaks corresponding to the intact aromatic moiety. libretexts.org The presence of the methyl groups on the benzene ring can also lead to characteristic fragmentation, such as the loss of a methyl radical (-CH₃).

A comprehensive analysis of the fragmentation of trimethylsilylated (TMS) derivatives of carboxylic acids has been compiled, which can be a useful reference for the analysis of derivatized this compound by GC-MS. nih.govresearchgate.net

X-ray Crystallography for Absolute Configuration Determination of this compound Derivatives

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This method can provide the absolute configuration of chiral molecules and detailed information about bond lengths, bond angles, and intermolecular interactions in the crystal lattice. nih.gov

While this compound itself is not chiral, its derivatives can be. For such chiral derivatives, X-ray crystallography is the gold standard for determining their absolute stereochemistry. The process involves growing a single crystal of the compound, which is then exposed to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined. nih.gov

The structural data obtained from X-ray crystallography, including information on weak hydrogen bonds and other intermolecular interactions, can be correlated with other analytical data to provide a comprehensive understanding of the molecule's structure and properties. researchgate.netmdpi.com The synthesis and characterization of various metal complexes and organic derivatives often rely on X-ray crystallography for definitive structural proof. mdpi.comresearchgate.net

Other Advanced Spectroscopic and Analytical Methods Applied to this compound (e.g., ECD)

Beyond NMR, MS, and X-ray crystallography, other advanced spectroscopic techniques can be applied to study the properties of this compound and its derivatives.

Electronic Circular Dichroism (ECD):

Electronic Circular Dichroism (ECD) spectroscopy is a form of UV-Visible spectroscopy that measures the differential absorption of left- and right-circularly polarized light. wikipedia.org This technique is particularly valuable for studying chiral molecules and provides information about their absolute configuration and conformation in solution. genesilico.plnih.gov For chiral derivatives of this compound, ECD can be a powerful tool to determine their stereochemistry, especially when single crystals for X-ray crystallography are not available. jasco-global.com By comparing the experimental ECD spectrum with theoretically calculated spectra, the absolute configuration of a chiral center can be assigned. jasco-global.comresearchgate.net

Exploration of 2,4,6 Trimethylcinnamic Acid Derivatives and Structure Activity Relationship Sar Studies

Design and Synthesis of Functionalized 2,4,6-Trimethylcinnamic Acid Derivatives

The functionalization of this compound primarily targets the carboxylic acid group, allowing for the creation of diverse libraries of compounds, including esters, amides, and other derivatives. These modifications are achieved through established synthetic methodologies.

The synthesis of ester and amide analogs from a parent carboxylic acid is a fundamental strategy in medicinal chemistry to modulate properties such as solubility, stability, and cell permeability.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several reliable methods. Fischer-Speier esterification, involving the reaction of the carboxylic acid with an alcohol under acidic catalysis, is a classic approach. For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) are employed. nih.gov Another powerful method is the Yamaguchi esterification, which uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride (B1165640) that subsequently reacts with an alcohol. frontiersin.org This method is particularly effective for the synthesis of sterically hindered esters and macrolactones. frontiersin.org

Amidation: The formation of amide bonds from this compound can be performed by first converting the carboxylic acid to a more reactive acid chloride, typically using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. libretexts.org Alternatively, direct coupling of the carboxylic acid with an amine using peptide coupling reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) provides a high-yield, one-pot procedure for amide synthesis. beilstein-journals.org Recent advancements have also demonstrated efficient amidation of esters using alkali metal amidoboranes at room temperature, offering a catalyst-free pathway to amide derivatives. nih.gov

A variety of ester and amide analogs can be synthesized to probe the effects of different functional groups on biological activity.

Table 1: Examples of Synthesizable Ester and Amide Analogs of this compound

| Analog Type | Derivative Name | R-Group | Potential Synthetic Method |

|---|---|---|---|

| Ester | Methyl 2,4,6-trimethylcinnamate | -CH₃ | Fischer Esterification |

| Ester | Ethyl 2,4,6-trimethylcinnamate | -CH₂CH₃ | Fischer Esterification |

| Ester | tert-Butyl 2,4,6-trimethylcinnamate | -C(CH₃)₃ | Acid-catalyzed reaction with a tert-butylating reagent |

| Amide | N-Methyl-2,4,6-trimethylcinnamamide | -NH(CH₃) | EDC/DMAP Coupling |

| Amide | N,N-Diethyl-2,4,6-trimethylcinnamamide | -N(CH₂CH₃)₂ | Acid Chloride Method |

| Amide | N-Phenyl-2,4,6-trimethylcinnamamide | -NH(C₆H₅) | EDC/DMAP Coupling |

The synthesis of cyano or nitrile derivatives of this compound introduces a versatile functional group that is a key component in many bioactive molecules. A common and efficient method for preparing nitriles from carboxylic acids involves a two-step process: the conversion of the carboxylic acid to a primary amide (as described in 4.1.1), followed by a dehydration reaction. organic-chemistry.org Reagents such as phosphoryl chloride, thionyl chloride, or trifluoroacetic anhydride are effective for this dehydration step. Another approach is the direct conversion of alcohols or amines into nitriles using oxidants like trichloroisocyanuric acid in aqueous ammonia. organic-chemistry.org These methods allow for the transformation of the 2,4,6-trimethylcinnamyl backbone into nitrile-containing structures for further biological evaluation.

Nature provides a blueprint for complex molecular architectures through the combination of different biosynthetic pathways. Following this principle, hybrid molecules incorporating the this compound scaffold have been isolated and synthesized. A notable class of such molecules are the phloroglucinol-terpenoid adducts (PTAs). These natural products are hypothesized to be formed from the convergence of the polyketide and isoprenoid pathways, assembling terpenoid and cinnamoylphloroglucinol building blocks. researchgate.net

For instance, cleistocaltones A and B are novel antiviral PTAs isolated from Cleistocalyx operculatus that feature a rare 2,2,4-trimethyl-cinnamyl-β-triketone unit. researchgate.netnih.gov Their complex structures, which include densely functionalized bridged ring systems, were determined using spectroscopic analysis and X-ray diffraction. researchgate.netnih.gov Similarly, thrysaxinones A–F, isolated from Thryptomene saxicola, are antibacterial PTAs that couple an acylphloroglucinol unit with various sesquiterpenoid moieties. rsc.org These examples demonstrate that the cinnamyl framework, closely related to the this compound structure, serves as a crucial building block for constructing intricate and biologically active hybrid molecules. researchgate.netrsc.org

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by identifying the key molecular features responsible for its effects. researchgate.net For cinnamic acid derivatives, SAR studies have revealed that modifications to the phenyl ring, the acrylic acid side chain, and the terminal carboxyl group can significantly impact their biological profiles. nih.govplos.org

While specific SAR data for this compound is limited, extensive research on analogous compounds, such as hydroxycinnamic acid and 3,4,5-trimethoxycinnamic acid (TMCA) derivatives, provides a predictive framework. nih.govnih.gov Studies on hydroxycinnamic acid derivatives (HCADs) have identified critical structural elements for synergistic anticancer activity. nih.govnih.gov These include the presence of a para-hydroxyl group on the phenolic ring, an intact carbon-carbon double bond in the linker, and a methyl-esterified carboxyl group. nih.gov

For TMCA derivatives, SAR investigations have shown that the C=C double bond on the cinnamic acid group is important for activity. nih.gov The activity of these analogs is also highly dependent on the nature of the ester or amide substituent. For example, in a series of fumagillin (B1674178) analogues bearing a TMCA moiety, the trans-cinnamic acid ester derivatives were found to be much more active than their cis counterparts, highlighting the importance of stereochemistry. nih.gov

Table 2: General Structure-Activity Relationship Insights for Cinnamic Acid Derivatives

| Structural Feature | Modification | General Impact on Activity | Reference |

|---|---|---|---|

| Phenyl Ring | Substitution pattern (e.g., hydroxyl, methoxy (B1213986) groups) | Significantly influences activity and target specificity. | plos.orgnih.gov |

| Acrylic Linker | Saturation of the C=C double bond | Often leads to a significant decrease or loss of activity. | nih.govnih.gov |

| Acrylic Linker | Stereochemistry (E/trans vs. Z/cis) | The E (trans) isomer is generally more active than the Z (cis) isomer. | nih.gov |

| Carboxyl Group | Esterification vs. Amidation | Modulates potency, bioavailability, and target interaction. | nih.govnih.gov |

| Ester/Amide Substituent | Size and nature of the R-group | Fine-tunes activity; bulky or specific functional groups can enhance potency. | nih.gov |

These findings suggest that for this compound analogs, the intrinsic steric and electronic properties conferred by the three methyl groups provide a fixed framework, upon which modifications to the acrylic acid chain and the terminal functional group can be systematically explored to discover compounds with potent and selective biological activities.

Conformational Analysis and Stereochemical Impact of Derivatization on this compound Scaffolds

The three-dimensional shape (conformation) and stereochemistry of a molecule are critical determinants of its interaction with biological targets. For this compound and its derivatives, the key conformational and stereochemical features are dictated by the substitution pattern of the phenyl ring and the geometry of the acrylic acid side chain.

The presence of two methyl groups at the ortho-positions (C2 and C6) of the phenyl ring creates significant steric hindrance. This restricts the free rotation around the single bond connecting the phenyl ring to the acrylic acid chain. As a result, the phenyl ring and the C=C double bond are forced into a non-planar arrangement. The specific dihedral angle of this twist is a defining conformational feature of the scaffold. NMR studies on a related ester, methyl 3-(2,4,6-trimethylphenyl)-3-methylpropanoate, confirmed that the methyl groups of the mesityl ring were clearly separated in the spectrum, indicating restricted rotation and a fixed conformation on the NMR timescale. dss.go.th

The primary stereochemical element is the C=C double bond, which can exist as either the E (trans) or Z (cis) isomer. As noted in SAR studies, the E isomer is typically the more stable and biologically active form for cinnamic acid derivatives. nih.gov

Mechanistic Biological Investigations of 2,4,6 Trimethylcinnamic Acid and Its Analogs

Cellular and Subcellular Interaction Mechanisms of 2,4,6-Trimethylcinnamic Acid Derivatives (e.g., Reactive Oxygen Species accumulation, apoptosis induction)

Derivatives of cinnamic acid, the parent compound of this compound, have been shown to induce apoptosis, or programmed cell death, in cancer cells through the accumulation of reactive oxygen species (ROS). mdpi.comnih.gov ROS are highly reactive molecules that, in excess, can cause damage to cellular components like proteins, lipids, and DNA, ultimately triggering apoptosis. nih.govjkslms.or.kr

For instance, piperlongumine (B1678438) analogs, which contain a cinnamic acid unit, have demonstrated the ability to promote apoptosis in A549 lung cancer cells by increasing intracellular ROS levels. mdpi.com This process involves the inhibition of thioredoxin reductase (TrxR), an enzyme crucial for maintaining cellular redox balance. mdpi.com The subsequent ROS accumulation disrupts this balance, leading to lipid peroxidation, loss of mitochondrial membrane potential, and ultimately, cell death. mdpi.com Similarly, a novel synthetic chalcone (B49325) derivative, which shares structural similarities with cinnamic acid, was found to exert anti-tumor effects in esophageal cancer cells by stimulating ROS accumulation and inducing apoptosis. nih.gov

The induction of apoptosis by these derivatives is a tightly regulated process. nih.gov It can be initiated through various signaling pathways, including those mediated by mitochondria, death receptors, and the endoplasmic reticulum, all of which can be influenced by ROS. nih.gov For example, dental monomers, which can induce ROS overproduction, have been shown to trigger the intrinsic mitochondrial apoptosis pathway in human dental pulp cells. plos.org This pathway involves the upregulation of p53 and Bax, and the downregulation of Bcl-2, leading to the activation of caspase-3, a key executioner of apoptosis. plos.org

Interactive Table: Cellular Effects of Cinnamic Acid Analogs

| Compound Class | Cell Line | Mechanism | Outcome | Reference |

|---|---|---|---|---|

| Piperlongumine Analogs | A549 (Lung Cancer) | ROS Accumulation, TrxR Inhibition | Apoptosis | mdpi.com |

| Chalcone Derivatives | KYSE-450, Eca-109 (Esophageal Cancer) | ROS Accumulation | Apoptosis, Tumor Regression | nih.gov |

Enzymatic Modulation and Inhibition Studies by this compound Analogs (e.g., neuraminidase inhibition, sialidase activity)

Analogs of this compound have been investigated for their potential to modulate the activity of various enzymes, with a particular focus on neuraminidase and sialidase. These enzymes play crucial roles in the life cycle of viruses like influenza and are involved in various physiological and pathological processes in humans. nih.govnih.govwikipedia.org

Neuraminidase, a key enzyme on the surface of the influenza virus, is essential for the release of new viral particles from infected cells. nih.govmdpi.com Inhibition of this enzyme is a major strategy for the treatment of influenza. nih.govwikipedia.org Some natural products containing cinnamic acid-related structures have shown neuraminidase inhibitory activity. researchgate.net For example, certain compounds isolated from plants exhibited moderate inhibitory activity against neuraminidase from both H1N1 and H9N2 influenza strains, with kinetic studies suggesting a non-competitive binding mechanism for one of the compounds. researchgate.net

Sialidases, also known as neuraminidases in a broader context, are enzymes that cleave terminal sialic acid residues from glycoconjugates. nih.govresearchgate.netnih.gov They are found in viruses, bacteria, and mammals and are involved in processes ranging from nutrient acquisition in bacteria to cell signaling and immune responses in humans. nih.govcazypedia.org Phenolic compounds, which can be structurally related to cinnamic acid, have been identified as potential inhibitors of bacterial sialidases. dergipark.org.tr In one study, quinic and gallic acids demonstrated significant inhibitory activity against sialidases from three different bacterial sources. dergipark.org.tr The inhibition of sialidase activity is being explored for its therapeutic potential in various diseases, including diabetes. nih.gov

Interactive Table: Enzymatic Inhibition by Cinnamic Acid Analogs and Related Compounds

| Enzyme | Inhibitor Class | Source of Enzyme | Inhibition Mechanism/Activity | Reference |

|---|---|---|---|---|

| Neuraminidase | Natural Products | Influenza (H1N1, H9N2) | Moderate inhibition, non-competitive | researchgate.net |

| Sialidase | Phenolic Acids (Quinic, Gallic) | Bacterial | High inhibitory activity (76-100%) | dergipark.org.tr |

Molecular Target Identification and Signaling Pathway Elucidation for Trimethylcinnamic Acid Derivatives (e.g., NF-κB, MAPK, IL-6, JAK)

Research into the molecular mechanisms of trimethylcinnamic acid derivatives and related compounds has identified several key signaling pathways that are modulated by these molecules. These pathways, including NF-κB, MAPK, and JAK/STAT, are central to cellular processes such as inflammation, cell proliferation, and apoptosis. nih.govresearchgate.net

The NF-κB (nuclear factor kappa B) and JAK/STAT (Janus kinase/signal transducer and activator of transcription) pathways are crucial regulators of inflammatory responses. nih.gov Cytokines, such as interleukin-6 (IL-6), can activate the JAK/STAT pathway, leading to the transcription of genes involved in inflammation. researchgate.netcellsignal.com There is significant crosstalk between the NF-κB and JAK/STAT pathways; for instance, NF-κB activation can lead to the production of IL-6, which in turn activates the STAT3 protein. nih.gov Some natural products have been shown to inhibit these pathways. For example, allicin (B1665233) has been found to inhibit the JAK2/STAT3 axis and reduce the expression of NF-κB-regulated pro-inflammatory cytokines like TNF-α and IL-6. researchgate.net Similarly, cannabigerol (B157186) (CBG) has been shown to exert anti-inflammatory effects by modulating the JAK/STAT/NF-κB signaling pathway. mdpi.com

The MAPK (mitogen-activated protein kinase) pathway is another important signaling cascade involved in cell proliferation, differentiation, and apoptosis. Some cinnamic acid derivatives have been found to influence this pathway. For example, alliin, a compound related to allicin, has been shown to inhibit the activation of MAPK in addition to NF-κB and STAT1. researchgate.net Furthermore, some cinnamic acid derivatives have been identified as potential inhibitors of Taq polymerase I, suggesting that DNA polymerization could be a molecular target for their antifungal activity. nih.gov

Interactive Table: Signaling Pathways Modulated by Cinnamic Acid Analogs and Related Compounds

| Compound/Analog | Pathway(s) Modulated | Key Molecular Targets | Cellular Outcome | Reference |

|---|---|---|---|---|

| Allicin | JAK/STAT, NF-κB | JAK2, STAT3, NF-κB | Reduced inflammation | researchgate.net |

| Alliin | NF-κB, MAPK, STAT1 | NF-κB, MAPK, STAT1 | Inhibition of activation | researchgate.net |

| Cannabigerol (CBG) | JAK/STAT, NF-κB | JAK1, JAK2, STAT1, STAT3, NF-κB | Reduced inflammation | mdpi.com |

Biosynthetic Pathways Implicating Trimethylcinnamic Acid Structural Motifs in Natural Products

The structural motif of cinnamic acid is a fundamental building block in the biosynthesis of a wide array of natural products in plants. imperial.ac.uknih.gov These compounds are derived from the shikimate pathway, which produces the aromatic amino acid phenylalanine. imperial.ac.ukresearchgate.net Phenylalanine is then converted to cinnamic acid, which serves as a precursor for the synthesis of various phenylpropanoids, including flavonoids, lignans, and stilbenes. imperial.ac.uknih.gov

The biosynthesis of these natural products often involves a series of enzymatic reactions that modify the basic cinnamic acid structure. These modifications can include hydroxylation, methylation, and glycosylation, leading to a vast diversity of compounds with a wide range of biological activities. researchgate.net For example, the biosynthesis of some natural products involves the incorporation of acetoacetyl-CoA into a cinnamyl-β-triketone core, followed by further functionalization. researchgate.net

Fatty acids can also be involved in the biosynthesis of natural products that may incorporate aromatic rings. nih.govunl.edu While the core of cinnamic acid comes from the shikimate pathway, there are examples of natural product biosynthesis where fatty acid-derived components are combined with aromatic structures. unl.edu The study of these biosynthetic pathways is crucial for understanding the chemical diversity of natural products and for developing methods for their biotechnological production. researchgate.net

Interactive Table: Biosynthetic Pathways and Precursors

| Pathway | Precursor(s) | Key Intermediate(s) | Final Product Class(es) | Reference(s) |

|---|---|---|---|---|

| Shikimate Pathway | Phosphoenolpyruvate, Erythrose-4-phosphate | Shikimate, Phenylalanine | Cinnamic acid derivatives, Flavonoids, Lignans | imperial.ac.uk |

| Phenylpropanoid Pathway | Cinnamic acid | Various modified cinnamates | Flavonoids, Lignans, Stilbenes | imperial.ac.uknih.gov |

Theoretical and Computational Studies on 2,4,6 Trimethylcinnamic Acid

Quantum Chemical Calculations for Predicting Molecular Structure and Reactivity of 2,4,6-Trimethylcinnamic Acid

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in predicting the molecular structure and reactivity of chemical compounds. For this compound, these calculations would provide insights into its three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) would be crucial for understanding its chemical reactivity and kinetic stability. However, specific studies detailing these quantum chemical calculations for this compound, including optimized coordinates and molecular orbital energy diagrams, are not readily found.

Molecular Docking and Dynamics Simulations for Elucidating Biological Interactions of this compound Derivatives

Molecular docking and dynamics simulations are powerful tools for investigating the potential biological activity of a compound by modeling its interaction with protein targets. While studies on various cinnamic acid derivatives have shown their potential as inhibitors for enzymes like matrix metalloproteinases, specific molecular docking and dynamics simulations for this compound are not documented in available research. Such studies would be necessary to predict its binding affinity and mode of interaction with specific biological targets.

Prediction of Spectroscopic Parameters and Conformational Preferences for this compound

Computational methods can accurately predict spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are valuable for the identification and characterization of the compound. Additionally, computational analysis of the potential energy surface can reveal the most stable conformations of this compound. At present, there is a lack of published research presenting the computationally predicted spectroscopic data and conformational analysis specific to this compound.

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling is a key approach to elucidating the step-by-step mechanisms of chemical reactions. This includes identifying transition states, intermediates, and calculating activation energies. For this compound, this could involve modeling its synthesis or its reactions with other molecules. However, detailed computational studies on the reaction mechanisms involving this compound are not available in the scientific literature.

Emerging Research Areas and Potential Non Clinical Applications of 2,4,6 Trimethylcinnamic Acid

Applications of 2,4,6-Trimethylcinnamic Acid in Advanced Materials Science

The inherent photoreactive nature of the cinnamic acid backbone makes its derivatives, including this compound, promising building blocks for advanced polymers. nih.govwikipedia.org The core application in this area revolves around the ability of the carbon-carbon double bond in the acrylic acid side chain to undergo [2+2] cycloaddition upon exposure to ultraviolet (UV) light. nih.govrsc.org This reaction allows for the cross-linking of polymer chains, a fundamental process in the creation of photoresists and other photolithographic materials. wikipedia.orgmicrochemicals.comallresist.com

In the context of organic electronics and carbon-based compounds, this compound can be envisioned as a versatile building block. The trimethyl-substituted phenyl ring can be further functionalized, allowing for the tuning of electronic properties. Polymers incorporating the 2,4,6-trimethylcinnamoyl group could exhibit tailored solubility, thermal stability, and photoreactivity. For instance, the bulky nature of the photodimer formed from cinnamic acid derivatives can reduce the free volume in a polymer film, thereby impeding oxygen permeability and enhancing anti-corrosion properties. rsc.org

Table 1: Potential Applications in Advanced Materials Science

| Application Area | Potential Role of this compound | Underlying Principle |

|---|---|---|

| Photo-crosslinkable Polymers | Monomer or pendant group in polymer chains | [2+2] cycloaddition of the cinnamate double bond under UV irradiation. nih.govrsc.org |

| Photoresists | Photoactive component in resist formulations | Light-induced cross-linking changes the solubility of the polymer in a developer solution. microchemicals.comallresist.com |

| Organic Electronics | Building block for functional polymers | The aromatic ring and double bond offer sites for modification to tune electronic properties. |

| Protective Coatings | Cross-linking agent to enhance barrier properties | The bulky photodimer can decrease free volume and reduce gas permeability. rsc.org |

Role of this compound as an Intermediate for Specialty Chemicals

Cinnamic acid and its derivatives are recognized as valuable intermediates in the synthesis of a wide array of commercially important molecules, including pharmaceuticals, fragrances, and agrochemicals. benthamdirect.comnih.gov The structural analogue, 2,4,6-trimethylbenzoic acid, is explicitly mentioned as an intermediate for the synthesis of dyes, pesticides, and photoinitiators. researchgate.net This suggests a strong potential for this compound to serve a similar role.

The reactivity of both the carboxylic acid group and the double bond in this compound allows for a variety of chemical transformations. nih.gov For instance, the synthesis of novel azo dyes could be achieved by coupling diazotized amines with functionalized derivatives of this compound, a common strategy in dye chemistry. nih.gov In the field of agrochemicals, cinnamic acid derivatives have been explored for their potential as pesticides. researchgate.net The specific substitution pattern of this compound could lead to the development of new pesticides with unique modes of action.

Furthermore, the synthesis of specialized photoinitiators is another promising application. Photoinitiators are compounds that generate reactive species upon light absorption, initiating polymerization. researchgate.net Derivatives of the structurally similar 2,4,6-trimethylbenzoyl group are known components of highly efficient photoinitiator systems. The cinnamic acid backbone offers an additional site for modification, potentially leading to photoinitiators with tailored absorption characteristics and reactivity.

Development of Innovative Methodologies for Biological Probes and Research Tools Utilizing this compound Derivatives

The development of fluorescent probes and other molecular tools is crucial for advancing our understanding of biological systems. nih.gov While specific examples utilizing this compound are not yet prevalent in the literature, the cinnamic acid scaffold presents intriguing possibilities for the design of such tools. The core principle involves attaching the cinnamic acid derivative to a fluorescent dye or another reporter molecule. researchgate.netunipi.it

The reactivity of the carboxylic acid group allows for straightforward conjugation to other molecules, such as those containing amine or alcohol functional groups. This "clickable" nature is a key feature in the design of modular probes. nih.gov For example, a this compound derivative could be designed to react with a specific biological target. Upon binding, a change in the local environment could lead to a detectable change in fluorescence, a common mechanism for "turn-on" fluorescent probes.

Moreover, the double bond in the cinnamic acid structure could be exploited in the design of probes for specific enzymatic activities or for photo-crosslinking studies within a biological context. The development of such probes would involve the synthesis of a library of derivatives with different functional groups to screen for desired targeting and signaling properties. nih.gov

Table 2: Potential Strategies for Developing Biological Probes

| Probe Type | Design Strategy | Potential Application |

|---|---|---|

| Fluorescent Probes | Conjugation of this compound to a fluorophore. | Imaging specific cellular components or detecting enzymatic activity. researchgate.netunipi.it |

| Photo-affinity Probes | Incorporation of the photoreactive cinnamoyl group. | Identifying protein-protein interactions by light-induced cross-linking. |

| Bio-conjugation Scaffolds | Using the carboxylic acid for linking to biomolecules. | Creating tagged proteins or other biomolecules for research purposes. nih.gov |

Future Perspectives in Chemical Biology Research Involving this compound

The broad spectrum of biological activities reported for various cinnamic acid derivatives provides a fertile ground for future research in chemical biology involving this compound. nih.govmdpi.comnih.gov Cinnamic acid analogues have been investigated for their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents. researchgate.netnih.gov The specific substitution pattern of the 2,4,6-trimethyl derivative could modulate these activities in interesting ways.

Future research will likely focus on the synthesis and biological evaluation of a diverse library of this compound derivatives. For example, the creation of amides and esters from the carboxylic acid group is a common strategy to enhance bioavailability and cell permeability. mdpi.com In the context of drug design, the 2,4,6-trimethylphenyl group could serve as a key pharmacophore that interacts with specific biological targets. nih.govresearchgate.net

Structure-activity relationship (SAR) studies will be crucial in elucidating how the trimethyl substitution pattern influences biological activity. nih.govresearchgate.net By systematically modifying the structure of this compound and assessing the impact on its interaction with biological systems, researchers can develop a deeper understanding of its potential as a lead compound for new therapeutic agents or as a tool to probe biological pathways.

Q & A

Q. What are the recommended synthetic routes for 2,4,6-Trimethylcinnamic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves alkylation or esterification of cinnamic acid derivatives. For example, methyl groups can be introduced via Friedel-Crafts alkylation using methyl halides and Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions. Alternatively, esterification of hydroxyl groups on the aromatic ring with methylating agents like dimethyl sulfate may be employed. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography ensures high purity (>97%) . Characterization via melting point analysis (expected range: 125–127°C, similar to analogous trimethoxy derivatives) and NMR spectroscopy (¹H/¹³C) is critical to confirm structure .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, aromatic protons in trimethyl derivatives typically resonate at δ 6.5–7.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

- Melting Point Analysis : Compare observed values (e.g., 125–127°C) to literature data for consistency .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 238.24 g/mol for trimethoxy analogs) via ESI-MS or GC-MS .

Q. What storage conditions are optimal for maintaining this compound stability?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers to prevent degradation. Stability is ≥2 years under these conditions. Avoid repeated freeze-thaw cycles. Regularly validate purity via HPLC every 6–12 months .

Advanced Research Questions

Q. How can experimental designs be optimized to evaluate the biological activity of this compound?

- Methodological Answer :

- Target Selection : Prioritize targets based on structural analogs (e.g., cinnamic acid derivatives inhibit cyclooxygenase or α-glucosidase ).

- Dose-Response Studies : Use concentrations spanning 1–100 µM, with controls (e.g., DMSO vehicle).

- Assay Validation : Include reference standards (e.g., 3,4,5-Trimethoxycinnamic acid as a positive control for anti-inflammatory activity) and validate results across multiple cell lines or enzymatic assays .

- Data Normalization : Express activity relative to baseline (e.g., untreated cells) and account for solvent effects .

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT-based chemical shift calculations).

- Complementary Techniques : Use X-ray crystallography to resolve ambiguities in substituent positioning .

- Batch Consistency : Verify synthetic reproducibility by analyzing multiple batches. Discrepancies may arise from incomplete methylation or isomerization during synthesis .

Q. What strategies mitigate variability in biological assay results involving this compound?

- Methodological Answer :

- Purity Control : Ensure ≥98% purity via HPLC before assays. Impurities (e.g., unreacted intermediates) can skew results .

- Stability Monitoring : Pre-warm aliquots to room temperature before use to avoid solubility issues.

- Model Selection : Use disease-relevant models (e.g., cancer cell lines for cytotoxicity studies) and validate findings in primary cells or in vivo systems .

- Statistical Rigor : Employ blinded experiments and replicate assays (n ≥ 3) to confirm reproducibility .

Key Considerations

- Structural Analogs : While this compound is not directly documented in the provided evidence, methodologies for analogous compounds (e.g., 3,4,5-Trimethoxycinnamic acid) were extrapolated with caution .

- Data Limitations : Absence of direct toxicity data necessitates rigorous safety protocols (e.g., PPE, fume hoods) during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.